

Application Note: Quantifying TNG348-Induced Apoptosis Using Flow Cytometry

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Compound of Interest

Compound Name: TNG348
Cat. No.: B15136822

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Audience: Researchers, scientists, and drug development professionals.

Introduction

TNG348 is a selective, orally available, and allosteric inhibitor of ubiquitin-specific protease 1 (USP1).[1][2][3] The inhibition of USP1 disrupts the DNA damage tolerance pathway known as translesion synthesis, leading to an accumulation of DNA damage.[1][2] This mechanism induces synthetic lethality in cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[1][4] Preclinical studies have demonstrated that **TNG348** can act synergistically with Poly (ADP-ribose) polymerase (PARP) inhibitors to enhance anti-tumor effects, even in models with acquired resistance to PARP inhibitors.[1][2][4]

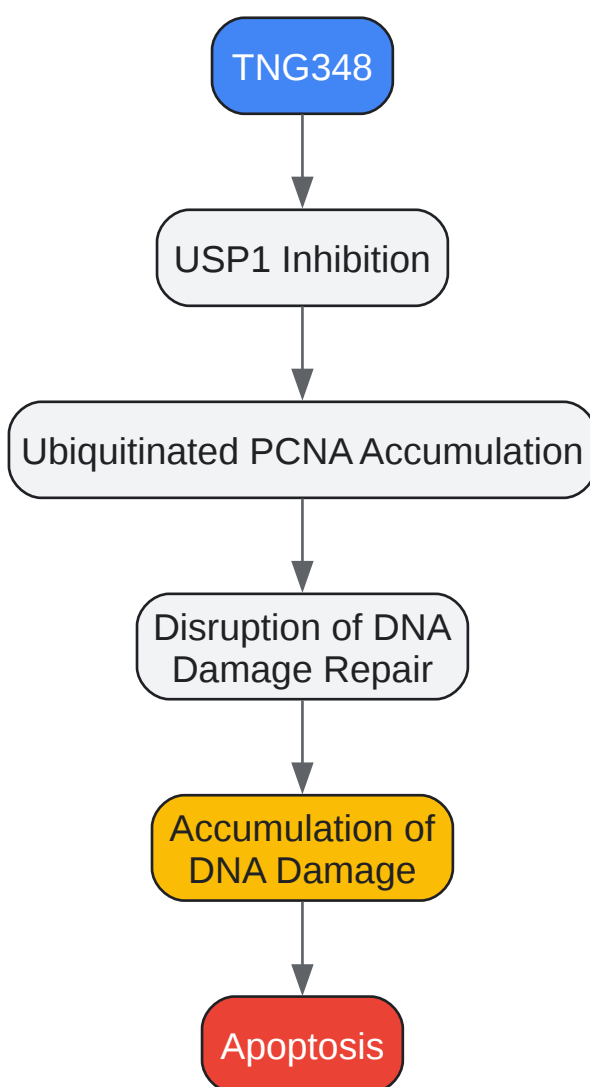
This application note provides a detailed protocol for assessing and quantifying apoptosis in cancer cell lines following exposure to **TNG348**. The primary method described is flow cytometry using Annexin V and Propidium Iodide (PI) staining, a robust technique for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.

It is important to note that the clinical development of **TNG348** was discontinued in May 2024 due to observations of liver toxicity in a Phase 1/2 clinical trial.[5][6][7] Despite this, the study of

USP1 inhibitors remains a valuable area of research, and the protocols detailed herein are applicable to the broader class of compounds that induce apoptosis.

Mechanism of TNG348-Induced Apoptosis

TNG348's mechanism of action centers on the inhibition of USP1, a key enzyme in the DNA damage response pathway. By inhibiting USP1, **TNG348** prevents the deubiquitination of key proteins like PCNA, disrupting DNA repair.[1][3] This leads to unresolved DNA damage, which ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.



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Caption: Proposed signaling pathway for **TNG348**-induced apoptosis.

Principle of Apoptosis Detection by Annexin V/PI Staining

This protocol utilizes a common method for detecting apoptosis via flow cytometry. The assay is based on two key cellular changes that occur during apoptosis:

- **Phosphatidylserine (PS) Translocation:** In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[8] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[9]
- **Loss of Plasma Membrane Integrity:** As apoptosis progresses to later stages, the cell membrane becomes compromised and loses its integrity. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot penetrate the intact membrane of live or early apoptotic cells.[9] It can, however, enter late-stage apoptotic and necrotic cells, where it binds to DNA and fluoresces brightly.

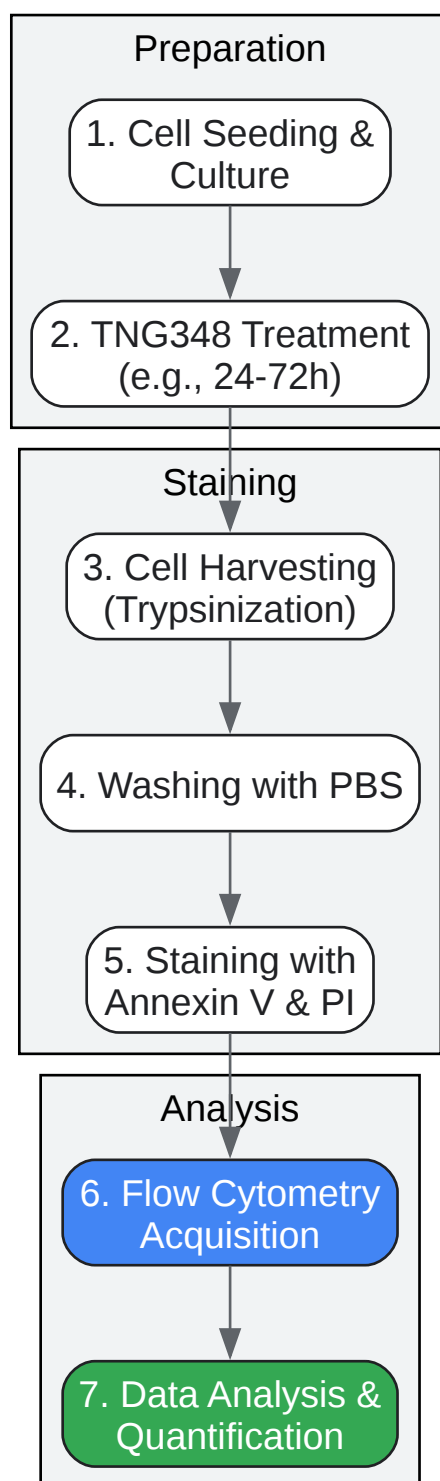
By using both stains simultaneously, it is possible to distinguish between four cell populations:

- **Live Cells:** Annexin V-negative and PI-negative (AnV-/PI-).
- **Early Apoptotic Cells:** Annexin V-positive and PI-negative (AnV+/PI-).
- **Late Apoptotic/Necrotic Cells:** Annexin V-positive and PI-positive (AnV+/PI+).
- **Necrotic Cells (primarily):** Annexin V-negative and PI-positive (AnV-/PI+).

Experimental Protocols

Experimental Workflow Overview

The overall process involves treating cultured cells with **TNG348**, staining them with Annexin V and PI, and subsequently analyzing the stained cells using a flow cytometer.



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Caption: General workflow for apoptosis analysis after **TNG348** exposure.

Detailed Protocol: Annexin V and Propidium Iodide Staining

Materials and Reagents:

- Appropriate cancer cell line (e.g., BRCA1/2-mutant ovarian or breast cancer cell line)
- Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)
- **TNG348** (dissolved in DMSO)
- Positive control for apoptosis (e.g., Staurosporine, Etoposide)
- Vehicle control (DMSO)
- Phosphate-Buffered Saline (PBS), cold
- Trypsin-EDTA
- Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometry tubes
- Microcentrifuge
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
 - Allow cells to adhere overnight.

- Treat cells with varying concentrations of **TNG348** (e.g., 10 nM, 100 nM, 1 μ M). Include a vehicle-only control (DMSO) and a positive control for apoptosis.
- Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
- Cell Harvesting:
 - Carefully collect the culture medium from each well, as it may contain floating apoptotic cells. Transfer to a labeled flow cytometry tube.[8]
 - Wash the adherent cells with PBS.
 - Add Trypsin-EDTA to detach the adherent cells. Once detached, neutralize the trypsin with complete medium and combine these cells with the supernatant collected in the previous step.
 - Centrifuge the cell suspension at approximately 500 x g for 5 minutes at 4°C.[8]
 - Discard the supernatant.
- Staining:
 - Wash the cell pellet twice with cold PBS, centrifuging after each wash.[8]
 - Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[9]
 - Resuspend the cell pellet in 100 μ L of 1X Binding Buffer. The recommended cell concentration is 1×10^5 to 1×10^6 cells/mL.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide solution to the cell suspension. (Note: volumes may vary by kit manufacturer).
 - Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark. [10]
- Flow Cytometry Analysis:

- After incubation, add 400 μ L of 1X Binding Buffer to each tube.[10] Do not wash the cells after staining.
- Analyze the samples on a flow cytometer immediately (within 1 hour).
- Controls: Prepare the following controls to set up compensation and gates correctly:
 - Unstained cells
 - Cells stained only with Annexin V-FITC
 - Cells stained only with Propidium Iodide
- Excite the cells using a 488 nm laser. Collect FITC fluorescence at \sim 530 nm (e.g., FL1) and PI fluorescence at $>$ 575 nm (e.g., FL3).[9]

Data Presentation and Interpretation

The data from the flow cytometer is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on the controls to delineate the four populations.

Quadrant Interpretation	Q1: AnV- / PI+ (Necrotic)	Q4: AnV- / PI- (Live)	Annexin V \rightarrow	Propidium Iodide \rightarrow
	Q2: AnV+ / PI+ (Late Apoptotic/Necrotic)	Q3: AnV+ / PI- (Early Apoptotic)		

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Caption: Interpretation of flow cytometry quadrant analysis.

Quantitative Data Summary

The percentage of cells in each quadrant should be recorded for each treatment condition. The results can be summarized in a table for clear comparison.

Treatment Group	Concentration	% Live Cells (AnV-/PI-)	% Early Apoptotic (AnV+/PI-)	% Late Apoptotic/Necrotic (AnV+/PI+)
Vehicle Control	0.1% DMSO	95.2 ± 2.1	2.5 ± 0.8	2.3 ± 0.5
TNG348	10 nM	88.7 ± 3.5	6.8 ± 1.2	4.5 ± 1.0
TNG348	100 nM	65.4 ± 4.2	20.1 ± 2.5	14.5 ± 2.1
TNG348	1 μM	30.1 ± 5.6	45.3 ± 3.9	24.6 ± 2.8
Positive Control	1 μM Staurosporine	15.8 ± 3.3	55.9 ± 4.7	28.3 ± 3.1

Data shown are for illustrative purposes only and represent mean ± standard deviation from a hypothetical triplicate experiment.

Conclusion

The Annexin V/PI flow cytometry assay is a reliable and quantitative method for evaluating the pro-apoptotic activity of USP1 inhibitors like **TNG348**. This protocol provides a comprehensive framework for researchers to assess dose-dependent and time-dependent induction of apoptosis. Accurate quantification of apoptosis is crucial for understanding the mechanism of action of novel anti-cancer agents and for making critical decisions in the drug development pipeline.

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